1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one
Overview
Description
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The amino and methyl groups can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the quinoxaline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one include other quinoxaline derivatives such as:
- 2-Methylquinoxaline
- 3-Aminoquinoxaline
- 6,7-Dimethylquinoxaline
What sets this compound apart is the presence of both an aminoethyl and a methyl group, which confer unique reactivity and biological activity. This combination of functional groups is less common in other quinoxaline derivatives, making it a valuable compound for research and application development.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQMFMTWMLNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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